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Introduction
PF-06471553 is a potent and selective small molecule inhibitor of monoacylglycerol

acyltransferase 3 (MGAT3).[1] MGAT3 is an integral membrane enzyme that plays a role in the

synthesis of triacylglycerol (TAG) by catalyzing the acylation of both monoacylglycerol (MAG)

and diacylglycerol (DAG).[2][3][4] This pathway is significant in lipid homeostasis and has been

identified as a potential therapeutic target for metabolic diseases.[2][3][4] Notably, the gene

encoding MGAT3 (MOGAT3) is present in higher mammals, including humans, but is absent in

rodents.[2][3][4][5] This genetic difference necessitates the use of specialized animal models,

such as transgenic mice expressing human MOGAT3, for in vivo evaluation of PF-06471553.[2]

[3][4][5]

These application notes provide a summary of the available data on the dosage and

administration of PF-06471553 in preclinical in vivo studies, along with relevant protocols and

diagrams to guide researchers in designing their experiments.
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In Vitro Potency and Selectivity of PF-06471553
Target IC₅₀ (nM) Selectivity vs. MGAT3

MGAT3 92 -

MGAT1 14,900 >160-fold

MGAT2 19,800 >215-fold

DGAT1 >50,000 >540-fold

DGAT2 >100,000 >1080-fold

Table 1: In vitro inhibitory activity of PF-06471553 against various acyltransferases. Data

sourced from MedchemExpress.[1]
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Table 2: Summary of reported in vivo studies utilizing PF-06471553.

Experimental Protocols
Protocol 1: Evaluation of PF-06471553 in a Humanized
Mouse Model of Lipid Metabolism
This protocol is based on the methodology described by Huard et al. (2015).

Objective: To assess the in vivo efficacy of PF-06471553 in inhibiting MGAT3 activity in a

relevant animal model.

Animal Model: Transgenic mice expressing the complete human MOGAT3 gene. Wild-type

littermates should be used as controls.

Materials:

PF-06471553

Selective DGAT1 inhibitor (e.g., PF-04620110)

Selective DGAT2 inhibitor (e.g., PF-06424439)

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

Deuterium-labeled glycerol (glycerol-d5)

Lipid source for oral gavage (e.g., corn oil)

Procedure:

Animal Acclimatization: House the transgenic and wild-type mice in a controlled environment

for at least one week prior to the experiment.

Inhibitor Preparation: Prepare a formulation of PF-06471553, the DGAT1 inhibitor, and the

DGAT2 inhibitor in the chosen vehicle. The exact concentrations will need to be optimized

based on the desired dosage.
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Animal Dosing:

Administer the inhibitor cocktail or vehicle to the mice via oral gavage.

The rationale for the co-administration of DGAT1 and DGAT2 inhibitors is to block the

parallel pathways of TAG synthesis, thereby isolating the contribution of the MGAT3

pathway.

Lipid and Tracer Administration: Following inhibitor administration (time interval to be

optimized), administer an oral bolus of a lipid source (e.g., corn oil) containing deuterium-

labeled glycerol.

Sample Collection: Collect blood samples at various time points post-lipid challenge.

Analysis:

Extract lipids from the plasma samples.

Analyze the incorporation of deuterium-labeled glycerol into triacylglycerol (TAG) using

mass spectrometry.

Data Interpretation: A significant reduction in the incorporation of labeled glycerol into TAG in

the transgenic mice treated with PF-06471553 compared to vehicle-treated controls would

indicate in vivo inhibition of human MGAT3. No effect is expected in wild-type mice.

Protocol 2: Evaluation of PF-06471553 in a Colorectal
Cancer Xenograft Model
This protocol is adapted from the study by Varghese et al. (2024).[6]

Objective: To investigate the anti-tumor efficacy of PF-06471553 in combination with standard-

of-care agents in a preclinical cancer model.

Animal Model: Immunocompromised mice (e.g., nude mice) bearing patient-derived xenografts

(PDXs) of BRAFV600E-mutant metastatic colorectal cancer.

Materials:
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PF-06471553

Encorafenib

Cetuximab

Vehicle for oral gavage (e.g., Phosphate-Buffered Saline - PBS)

Vehicle for intraperitoneal (i.p.) injection

Procedure:

Xenograft Establishment: Implant tumor fragments from a BRAFV600E-mutant colorectal

cancer PDX line subcutaneously into the flank of each mouse.

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a

predetermined size, randomize the mice into treatment groups.

Treatment Administration:

PF-06471553: Administer 50 mg/kg daily via oral gavage.

Encorafenib: Administer 20 mg/kg daily via oral gavage.

Cetuximab: Administer 20 mg/kg twice weekly via intraperitoneal injection.

Control Groups: Include vehicle-treated and single-agent treated groups for comparison.

Monitoring:

Measure tumor volume with calipers at regular intervals (e.g., every 3 days).

Monitor the body weight and overall health of the mice.

Endpoint Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight.
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Perform downstream analyses on tumor tissue, such as measuring diacylglycerol (DAG)

levels, to assess the pharmacodynamic effects of PF-06471553.
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Caption: Simplified pathways of triacylglycerol (TAG) synthesis, highlighting the role of MGAT3.
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Caption: Workflow for evaluating PF-06471553 efficacy in transgenic mice.
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Logical Relationship in Combination Therapy for
Colorectal Cancer
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Caption: Rationale for using PF-06471553 to overcome drug resistance in colorectal cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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